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molecular formula C17H18 B8793920 Prop-1-en-2-ylbenzene; styrene CAS No. 104492-15-1

Prop-1-en-2-ylbenzene; styrene

Cat. No. B8793920
M. Wt: 222.32 g/mol
InChI Key: ZAKVZVDDGSFVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04704431

Procedure details

Copolymers of styrene and α-methylstyrene are prepared by anionic polymerization substantially according to the following process steps. A feed stream comprising α-methylstyrene, phenylacetylene free styrene and ethylbenzene solvent is distilled and contacted with an alumina bed to remove water, oxygen and benzaldehyde impurities. The purified feed stream is pumped to a 2-liter Paar reactor, equipped with a hollow auger agitator, the hollow auger comprising a cylinder slightly shorter in length than the interior of the reactor and slightly smaller in diameter. A land is helically disposed on the outside of the cylinder. The land is sized such that the cylinder generated by rotation of the hollow cylinder and land is slightly less than the internal volume of the reactor. Such an agitator is described in U.S. Pat. No. 4,239,863, the teachings of which are herewith incorporated by reference thereto. Hot water under pressure is employed to heat the reactor to 95° C. The purified feed stream and initiator are introduced into the side of the reactor at a rate to give a two-hour residence time. The initiator is normal-butyllithium pumped at a rate to provide a concentration of about 60 ppm. The pressure within the reactor is maintained at about 50 pounds per square inch gauge using a pressure control valve at the outlet. The stream from the reactor is fed to a terminator coil of 1 inch inside diameter, 316 Stainless Steel tubing connected in a square configuration and having an internal volume of about 467 cubic centimeters. Material is recirculated within the terminator coil while a solution of 1 weight percent ethanol in ethylbenzene is fed to the terminator coil at a rate about twice that of the normal-butyllithium fed to the polymerizing vessel. Effluent from the terminator coil is then pressure fed into a devolatilizer equipped with a flat plate heater and a screw extruder substantially according to that described in U.S. Pat. No. 3,014,702, the teachings of which is incorporated by reference thereto. The exterior of the heater is maintained at a pressure of less than 20 millimeters of mercury and the product mixture is heated to a temperature of about 250° C. to provide a polymer containing about 0.3 weight percent volatiles. The molecular weight of the resultant styrene α-methylstyrene polymer over a 24-hour period is maintained at plus or minus 5,000 of 212,000. By varying the amount of α-methylstyrene in the feed stream, the α-methylstyrene content of the resulting copolymer may be varied up to a maximum content of about 70 percent by weight.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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[Compound]
Name
Stainless Steel
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Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=C.C1(C#C)C=CC=CC=1.C([Li])CCC.[CH3:23][C:24]([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)=[CH2:25].C=CC1C=CC=CC=1>C(C1C=CC=CC=1)C.C(O)C>[CH2:1]=[CH:2][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH3:25][C:24]([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)=[CH2:23] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C1=CC=CC=C1
Step Five
Name
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Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Step Six
Name
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Type
reactant
Smiles
C(CCC)[Li]
Step Seven
Name
Stainless Steel
Quantity
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Type
reactant
Smiles
Step Eight
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Quantity
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reactant
Smiles
C(CCC)[Li]
Step Nine
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Smiles
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Step Ten
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reactant
Smiles
CC(=C)C1=CC=CC=C1
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
is distilled
CUSTOM
Type
CUSTOM
Details
to remove water, oxygen and benzaldehyde impurities
CUSTOM
Type
CUSTOM
Details
equipped with a hollow auger agitator
ADDITION
Type
ADDITION
Details
The purified feed stream and initiator are introduced into the side of the reactor at a rate
CUSTOM
Type
CUSTOM
Details
to give a two-hour residence time
CUSTOM
Type
CUSTOM
Details
to provide a concentration of about 60 ppm
TEMPERATURE
Type
TEMPERATURE
Details
The pressure within the reactor is maintained at about 50 pounds per square inch gauge
CUSTOM
Type
CUSTOM
Details
equipped with a flat plate heater
TEMPERATURE
Type
TEMPERATURE
Details
The exterior of the heater is maintained at a pressure of less than 20 millimeters of mercury
TEMPERATURE
Type
TEMPERATURE
Details
the product mixture is heated to a temperature of about 250° C.
CUSTOM
Type
CUSTOM
Details
to provide a polymer
ADDITION
Type
ADDITION
Details
containing about 0.3 weight percent volatiles

Outcomes

Product
Name
Type
product
Smiles
C=CC1=CC=CC=C1
Name
Type
product
Smiles
CC(=C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04704431

Procedure details

Copolymers of styrene and α-methylstyrene are prepared by anionic polymerization substantially according to the following process steps. A feed stream comprising α-methylstyrene, phenylacetylene free styrene and ethylbenzene solvent is distilled and contacted with an alumina bed to remove water, oxygen and benzaldehyde impurities. The purified feed stream is pumped to a 2-liter Paar reactor, equipped with a hollow auger agitator, the hollow auger comprising a cylinder slightly shorter in length than the interior of the reactor and slightly smaller in diameter. A land is helically disposed on the outside of the cylinder. The land is sized such that the cylinder generated by rotation of the hollow cylinder and land is slightly less than the internal volume of the reactor. Such an agitator is described in U.S. Pat. No. 4,239,863, the teachings of which are herewith incorporated by reference thereto. Hot water under pressure is employed to heat the reactor to 95° C. The purified feed stream and initiator are introduced into the side of the reactor at a rate to give a two-hour residence time. The initiator is normal-butyllithium pumped at a rate to provide a concentration of about 60 ppm. The pressure within the reactor is maintained at about 50 pounds per square inch gauge using a pressure control valve at the outlet. The stream from the reactor is fed to a terminator coil of 1 inch inside diameter, 316 Stainless Steel tubing connected in a square configuration and having an internal volume of about 467 cubic centimeters. Material is recirculated within the terminator coil while a solution of 1 weight percent ethanol in ethylbenzene is fed to the terminator coil at a rate about twice that of the normal-butyllithium fed to the polymerizing vessel. Effluent from the terminator coil is then pressure fed into a devolatilizer equipped with a flat plate heater and a screw extruder substantially according to that described in U.S. Pat. No. 3,014,702, the teachings of which is incorporated by reference thereto. The exterior of the heater is maintained at a pressure of less than 20 millimeters of mercury and the product mixture is heated to a temperature of about 250° C. to provide a polymer containing about 0.3 weight percent volatiles. The molecular weight of the resultant styrene α-methylstyrene polymer over a 24-hour period is maintained at plus or minus 5,000 of 212,000. By varying the amount of α-methylstyrene in the feed stream, the α-methylstyrene content of the resulting copolymer may be varied up to a maximum content of about 70 percent by weight.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Stainless Steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=C.C1(C#C)C=CC=CC=1.C([Li])CCC.[CH3:23][C:24]([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)=[CH2:25].C=CC1C=CC=CC=1>C(C1C=CC=CC=1)C.C(O)C>[CH2:1]=[CH:2][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH3:25][C:24]([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)=[CH2:23] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Seven
Name
Stainless Steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C1=CC=CC=C1.C=CC1=CC=CC=C1
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C1=CC=CC=C1
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
is distilled
CUSTOM
Type
CUSTOM
Details
to remove water, oxygen and benzaldehyde impurities
CUSTOM
Type
CUSTOM
Details
equipped with a hollow auger agitator
ADDITION
Type
ADDITION
Details
The purified feed stream and initiator are introduced into the side of the reactor at a rate
CUSTOM
Type
CUSTOM
Details
to give a two-hour residence time
CUSTOM
Type
CUSTOM
Details
to provide a concentration of about 60 ppm
TEMPERATURE
Type
TEMPERATURE
Details
The pressure within the reactor is maintained at about 50 pounds per square inch gauge
CUSTOM
Type
CUSTOM
Details
equipped with a flat plate heater
TEMPERATURE
Type
TEMPERATURE
Details
The exterior of the heater is maintained at a pressure of less than 20 millimeters of mercury
TEMPERATURE
Type
TEMPERATURE
Details
the product mixture is heated to a temperature of about 250° C.
CUSTOM
Type
CUSTOM
Details
to provide a polymer
ADDITION
Type
ADDITION
Details
containing about 0.3 weight percent volatiles

Outcomes

Product
Name
Type
product
Smiles
C=CC1=CC=CC=C1
Name
Type
product
Smiles
CC(=C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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